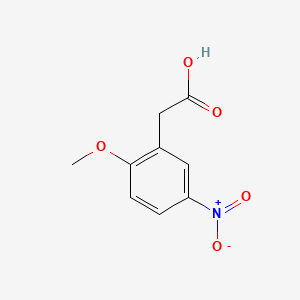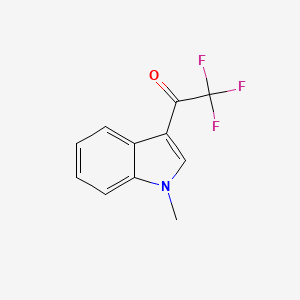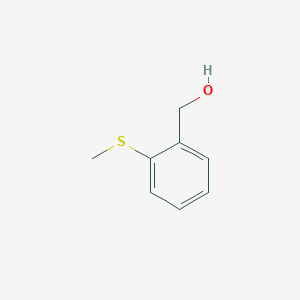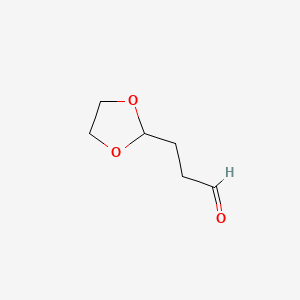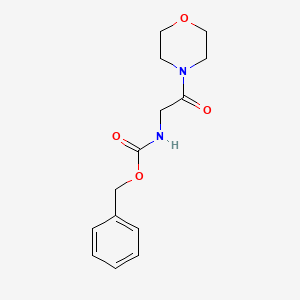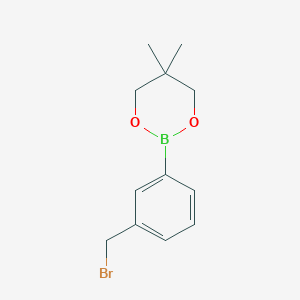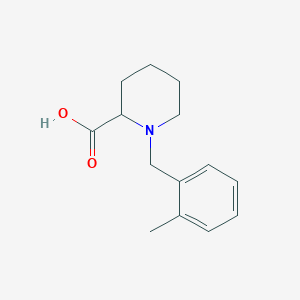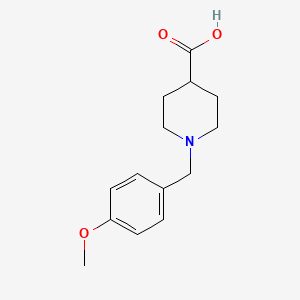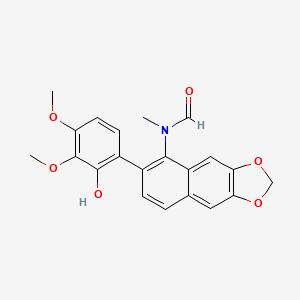
Formamide, N-(6-(2-hydroxy-3,4-dimethoxyphenyl)naphtho(2,3-d)-1,3-dioxol-5-yl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(6-(2-hydroxy-3,4-dimethoxyphenyl)naphtho(2,3-d)-1,3-dioxol-5-yl)-N-methyl- is a natural product found in Zanthoxylum gilletii, Zanthoxylum rubescens, and other organisms with data available.
Scientific Research Applications
1. Synthesis and Chemical Reactions
- Formamide derivatives, including N-(6-(2-hydroxy-3,4-dimethoxyphenyl)naphtho(2,3-d)-1,3-dioxol-5-yl)-N-methyl-, have been used in the synthesis of various complex chemical structures. Studies have demonstrated their role in creating enamines, pyrimidines, and pyrimidinones through reactions with other organic compounds, highlighting their versatility in organic synthesis (Hirota et al., 1978).
2. Potential Pharmaceutical Applications
- Research has explored the potential pharmaceutical applications of formamide derivatives. For example, certain derivatives have been synthesized and tested for herbicidal activities, although no significant activity was observed at specific concentrations (Li Yuan-xiang, 2011). Additionally, formamide derivatives have been involved in the synthesis of N-formylenamides of isoquinoline, which could have implications in medicinal chemistry (Ivanov et al., 2006).
3. Role in Molecular Interaction Studies
- Formamide derivatives play a crucial role in studying molecular interactions. For instance, studies have examined the molecular interaction of certain formamide derivatives with cannabinoid receptors, which is valuable for understanding receptor-ligand interactions and drug design (Shim et al., 2002).
4. Synthesis of Labelled Compounds
- There is significant interest in synthesizing labelled compounds of formamide derivatives for use as antitumor agents. Efficient preparation methods have been developed for labelling these compounds, which is crucial for tracing and studying their behavior in biological systems (Threadgill & Gate, 1983).
properties
CAS RN |
60394-88-9 |
|---|---|
Product Name |
Formamide, N-(6-(2-hydroxy-3,4-dimethoxyphenyl)naphtho(2,3-d)-1,3-dioxol-5-yl)-N-methyl- |
Molecular Formula |
C21H19NO6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[6-(2-hydroxy-3,4-dimethoxyphenyl)benzo[f][1,3]benzodioxol-5-yl]-N-methylformamide |
InChI |
InChI=1S/C21H19NO6/c1-22(10-23)19-13(14-6-7-16(25-2)21(26-3)20(14)24)5-4-12-8-17-18(9-15(12)19)28-11-27-17/h4-10,24H,11H2,1-3H3 |
InChI Key |
WWWKIQOQQGESSQ-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC2=CC3=C(C=C21)OCO3)C4=C(C(=C(C=C4)OC)OC)O |
Canonical SMILES |
CN(C=O)C1=C(C=CC2=CC3=C(C=C21)OCO3)C4=C(C(=C(C=C4)OC)OC)O |
Other CAS RN |
60394-88-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)
